molecular formula C7H10N2O B133343 4-(Hydrazinylmethyl)phenol CAS No. 158438-44-9

4-(Hydrazinylmethyl)phenol

Cat. No. B133343
CAS RN: 158438-44-9
M. Wt: 138.17 g/mol
InChI Key: DFKKJQABUJCNLE-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)phenol is a chemical compound with the CAS Number 380227-22-5 . It has a molecular weight of 174.63 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of phenolic compounds like 4-(Hydrazinylmethyl)phenol can be achieved through various methods. One such method is the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 4-(Hydrazinylmethyl)phenol is represented by the Inchi Code 1S/C7H10N2O.ClH/c8-9-5-6-1-3-7 (10)4-2-6;/h1-4,9-10H,5,8H2;1H . This indicates that the compound consists of a phenol group attached to a hydrazine group.


Chemical Reactions Analysis

Phenolic compounds like 4-(Hydrazinylmethyl)phenol are highly reactive towards electrophilic aromatic substitution reactions . The hydroxyl group of phenol is ortho and para directing, making the aromatic ring strongly activated . This means that phenols are strongly activating that electrophilic addition is often difficult to limit to a single addition .

Mechanism of Action

The mechanism of action of phenolic compounds involves a stepwise process, which proceeds first by base-catalyzed elimination of hydrogen halide from the aryl halide . This is followed by the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

It is stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .

Safety and Hazards

4-(Hydrazinylmethyl)phenol is classified as a hazardous substance. It has hazard statements such as H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(hydrazinylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-4,9-10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKKJQABUJCNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590832
Record name 4-(Hydrazinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydrazinylmethyl)phenol

CAS RN

158438-44-9
Record name 4-(Hydrazinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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